Prostaglandin E2 Ethanolamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Prostaglandin E2-Ethanolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Lipidbiochemie und den Cyclooxygenase-Weg zu untersuchen.

Biologie: Untersucht wegen seiner Rolle in der zellulären Signalgebung und Entzündung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie pulmonaler Hypertonie, Kolitis und Immunmodulation untersucht

Industrie: Wird bei der Entwicklung von Pharmazeutika eingesetzt, die auf Prostaglandin-Rezeptoren abzielen.

5. Wirkmechanismus

Prostaglandin E2-Ethanolamid entfaltet seine Wirkung durch Bindung an E-Prostanoid-Rezeptoren (EP1-EP4) auf der Zelloberfläche . Diese Bindung aktiviert intrazelluläre Signalwege, die cyclisches Adenosinmonophosphat (cAMP), Inositoltrisphosphat (IP3) und Calciumionen (Ca2+) betreffen . Diese Signalkaskaden führen zu verschiedenen physiologischen Reaktionen, darunter Entzündungen, glatte Muskelkontraktionen und Immunmodulation .

Ähnliche Verbindungen:

- Prostaglandin E2

- Prostaglandin D2

- Prostaglandin F2α

- Prostaglandin I2 (Prostacyclin)

- Thromboxan A2

Vergleich: Prostaglandin E2-Ethanolamid ist aufgrund seiner Ethanolamidstruktur einzigartig, die seine Wasserlöslichkeit und Stabilität im Vergleich zu anderen Prostaglandinen erhöht . Darüber hinaus zielt es spezifisch auf E-Prostanoid-Rezeptoren ab, während andere Prostaglandine breitere Rezeptoraffinitäten haben können .

Wirkmechanismus

Target of Action

Prostaglandin E2 Ethanolamide (PGE2-EA) is a derivative of Prostaglandin E2 (PGE2), and it acts as an agonist at E prostanoid (EP) receptors 1-4 . These receptors are G protein-coupled receptors with distinct signaling properties . The primary role of these receptors is to mediate the physiological effects of PGE2, which include inflammation, vasodilation, and bronchoconstriction .

Mode of Action

PGE2-EA interacts with its targets, the EP receptors, and induces various physiological changes. It has been reported that PGE2-EA can downregulate the production of TNF-α by human mononuclear cells in response to an immune stimulus, i.e., LPS-activated TLR-4 . This appears to occur via a cAMP-dependent mechanism that most likely involves binding to the EP2 receptor .

Biochemical Pathways

PGE2-EA is formed via COX-2 metabolism of arachidonoyl ethanolamide (AEA) . The cyclooxygenase (COX) enzymes convert arachidonic acid (AA) to the precursor molecule prostaglandin H2 (PGH2), which is then converted to PGE2 . After synthesis, PGE2-EA is rapidly transported into the extracellular microenvironment, where it binds to and activates the EP receptors . This leads to the initiation of divergent signaling cascades that mediate a variety of physiological functions .

Pharmacokinetics

It is known that pge2-ea is formed via the metabolism of arachidonoyl ethanolamide (aea) by cox-2

Result of Action

The action of PGE2-EA results in various physiological changes. For instance, it has been shown to prevent morphological changes and F-actin rearrangement, as well as reduce L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Ex vivo, PGE2-EA reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Prostaglandin E2 Ethanolamide acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes . These interactions with enzymes and proteins play a crucial role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it prevents morphological changes and F-actin rearrangement . It also reduces L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Furthermore, it reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the COX-2 metabolic pathway of arachidonoyl ethanolamide . It interacts with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1) .

Transport and Distribution

It is known to interact with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1), which may play a role in its localization or accumulation .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely to be found in multiple compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin E2 Ethanolamide can be synthesized through the enzymatic conversion of arachidonoyl ethanolamide by COX-2 . The process involves the oxidation of arachidonoyl ethanolamide to form this compound. This reaction typically requires the presence of glutathione to ensure high yields .

Industrial Production Methods: Industrial production of this compound involves the extraction of arachidonoyl ethanolamide from biological sources, followed by its enzymatic conversion using COX-2. The product is then purified through techniques such as dialysis and extraction with chloroform at specific pH levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin E2-Ethanolamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Umfasst nucleophile Substitutionsreaktionen, bei denen Nucleophile wie Amine oder Alkohole bestimmte funktionelle Gruppen ersetzen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prostaglandinderivate und Ethanolamidanaloga .

Eigenschaften

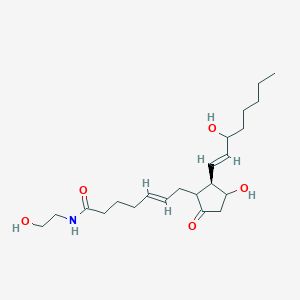

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKWUSPPIQURFM-IGDGGSTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194935-38-1 |

Source

|

| Record name | Prostaglandin E2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)